molecular formula C13H16N4 B5501906 N~4~-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B5501906
M. Wt: 228.29 g/mol
InChI Key: RJPNKRJNDBMOPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures similar to N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, often involves multi-step chemical reactions that utilize various starting materials to achieve the desired product. An example includes the synthesis of antimalarial agents where pyrimidine analogs are formed through condensation and treatment processes, highlighting the complexity and precision required in chemical synthesis (Hung & Werbel, 1984).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives exhibits significant electronic polarization, as indicated by studies on related compounds. These structures feature a planar pyrimidine ring with substituents that can significantly displace from this plane, contributing to the molecule's electronic and physical properties (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation and cyclization, to yield products with potential antiviral activity. These reactions are pivotal in modifying the compound's chemical structure to enhance its biological efficacy or to tailor its properties for specific applications (Hocková et al., 2003).

Physical Properties Analysis

The incorporation of pyrimidine and pyridine moieties into polymers, as seen in compounds related to our subject, significantly influences the materials' solubility, thermal stability, and optical properties. These polyimides show excellent transparency and mechanical strength, making them suitable for various industrial applications (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine and its analogs, such as reactivity and stability, are deeply influenced by the nature of the substituents on the pyrimidine ring. Studies on related compounds reveal that substitutions at specific positions can markedly affect the compound's activity against certain biological targets, underscoring the importance of structural modifications in designing effective agents (Gangjee et al., 2009).

Scientific Research Applications

Antiviral Activity

Research on derivatives of 2,4-diaminopyrimidines, including N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, has shown significant antiviral activities, particularly against retroviruses. One study explored 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, highlighting their poor inhibitory activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. Specifically, a 5-methyl derivative exhibited potent inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit with cytostatic effects on cell cultures (Hocková et al., 2003).

Electronic and Optical Properties

The pyrimidine ring, integral to the structure of N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, plays a crucial role in various compounds due to its presence in DNA and RNA as nitrogenous bases. Research on phenyl pyrimidine derivatives has shed light on their promising applications in medicine and nonlinear optics (NLO). A study investigating thiopyrimidine derivatives for NLO activity found that these compounds, including derivatives similar in structure to N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, exhibit significant NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).

Antimalarial Properties

The structural and bonding analysis of antimalarial drugs closely related to N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, such as 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine, has provided insights into their efficacy. These analyses include vibrational studies, natural bond orbital, and molecular electrostatic potential computations, which contribute to understanding how these compounds dock in the active sites of enzymes, revealing the importance of the dihedral angle between pyrimidine and phenyl rings (Sherlin et al., 2018).

Synthesis and Antibacterial Activities

Derivatives of 2,4-pyrimidinediamine, including structures related to N4-(2-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, have been explored for their antibacterial activities. For instance, modifications to the hit compound N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine and evaluation of its derivatives against E. coli and S. aureus have shown potent antibacterial effects. These compounds act by destroying the bacterial cell membrane, indicating their potential as alternatives to conventional antibiotics (Fan et al., 2020).

properties

IUPAC Name

4-N-(2-ethylphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-3-10-6-4-5-7-11(10)16-12-8-9(2)15-13(14)17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNKRJNDBMOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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